molecular formula C7H11NO4 B064097 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one CAS No. 177087-42-2

2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one

Cat. No. B064097
M. Wt: 173.17 g/mol
InChI Key: SDSQTTAKFFIWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one, also known as DMHP, is a chemical compound that has been widely studied for its potential applications in the field of scientific research. DMHP is a member of the pyrrolidine family and has been synthesized using various methods.

Scientific Research Applications

2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one has been studied for its potential applications in various scientific research fields. It has been shown to have antimicrobial, anti-inflammatory, and antioxidant properties. 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one has also been studied for its potential use as a chelating agent in the treatment of heavy metal poisoning.

Mechanism Of Action

The mechanism of action of 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one is not fully understood. However, it is believed that 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one exerts its effects by inhibiting the activity of certain enzymes and proteins in the body.

Biochemical And Physiological Effects

2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one has also been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines in the body. Additionally, 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one has been shown to have antioxidant effects by scavenging free radicals in the body.

Advantages And Limitations For Lab Experiments

2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one has several advantages for use in lab experiments. It is readily available and relatively inexpensive. 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one is also stable under normal laboratory conditions. However, one limitation of 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one. One area of interest is its potential use as a chelating agent in the treatment of heavy metal poisoning. Further studies are needed to determine the efficacy and safety of 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one in this application. Another area of interest is the development of novel synthetic methods for 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one. Finally, further studies are needed to fully understand the mechanism of action of 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one and its potential applications in various scientific research fields.
Conclusion:
In conclusion, 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one is a chemical compound that has been widely studied for its potential applications in the field of scientific research. It has been synthesized using various methods and has been shown to have antimicrobial, anti-inflammatory, and antioxidant properties. 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one has several advantages for use in lab experiments, including its availability and stability. However, further studies are needed to fully understand the mechanism of action of 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one and its potential applications in various scientific research fields.

Synthesis Methods

2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one can be synthesized using various methods. One of the most common methods involves the reaction of 3,4-dimethoxyphenylacetic acid with sodium nitrite, followed by the addition of methylamine hydrochloride and sodium acetate. The resulting product is then treated with hydrochloric acid to yield 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one.

properties

CAS RN

177087-42-2

Product Name

2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one

InChI

InChI=1S/C7H11NO4/c1-8-6(9)4(11-2)5(12-3)7(8)10/h6,9H,1-3H3

InChI Key

SDSQTTAKFFIWSI-UHFFFAOYSA-N

SMILES

CN1C(C(=C(C1=O)OC)OC)O

Canonical SMILES

CN1C(C(=C(C1=O)OC)OC)O

synonyms

2H-Pyrrol-2-one,1,5-dihydro-5-hydroxy-3,4-dimethoxy-1-methyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.